molecular formula C14H21ClN2O2 B8123622 cis-(3-Amino-cyclohexyl)-carbamic acid benzyl ester; hydrochloride

cis-(3-Amino-cyclohexyl)-carbamic acid benzyl ester; hydrochloride

Cat. No.: B8123622
M. Wt: 284.78 g/mol
InChI Key: SBODKRLYZILWEM-JHEYCYPBSA-N
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Description

cis-(3-Amino-cyclohexyl)-carbamic acid benzyl ester; hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino group, and a carbamic acid benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Amino-cyclohexyl)-carbamic acid benzyl ester; hydrochloride typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines.

    Formation of the carbamic acid benzyl ester: This step involves the reaction of the amino-cyclohexyl compound with benzyl chloroformate under basic conditions to form the ester linkage.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamic acid benzyl ester moiety to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the development of new biochemical assays.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its potential therapeutic effects in various disease models.

Industry:

  • Used in the production of specialty chemicals.
  • Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cis-(3-Amino-cyclohexyl)-carbamic acid benzyl ester; hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • cis-(3-Amino-cyclohexyl)-methanol hydrochloride
  • 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the functional groups attached to the cyclohexyl ring.
  • Chemical Properties: The presence of different functional groups can lead to variations in chemical reactivity and stability.
  • Applications: Each compound may have unique applications based on its specific chemical properties and reactivity.

Properties

IUPAC Name

benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H/t12-,13+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBODKRLYZILWEM-JHEYCYPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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